molecular formula C9H11N3O B1287868 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 954848-91-0

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1287868
CAS No.: 954848-91-0
M. Wt: 177.2 g/mol
InChI Key: DGQVAHDCDCCGBQ-UHFFFAOYSA-N
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Description

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 954848-91-0) is an organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This benzimidazole derivative is characterized by its amino and dimethyl substituents, which make it a valuable scaffold in medicinal chemistry research. Benzimidazole derivatives are of significant interest in scientific research due to their wide spectrum of pharmacological activity and high variability of mechanisms of action, which can include GABA-, serotonin-, dopamine-, and adrenergic systems . Recent studies highlight the neuropsychotropic potential of novel benzimidazol-2-one derivatives, demonstrating anxiolytic, antidepressant, and analgesic activities in vivo . These properties make the benzimidazole core a promising structure for the development of new neurotropic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological screening and development. Always refer to the safety data sheet before use.

Properties

IUPAC Name

4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQVAHDCDCCGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589905
Record name 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954848-91-0
Record name 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with urea under acidic conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with various molecular pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition Profiles

Substituents significantly influence thermal stability in benzimidazol-2-one derivatives. For example:

  • TriNBO (4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one) : Decomposes at 339°C , demonstrating exceptional thermostability due to its trinitro substitution pattern .
  • 5-Me-TriNBO (5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) : The addition of a methyl group reduces decomposition temperature to 285–287°C , highlighting the destabilizing effect of alkyl groups .
  • 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro derivative: Further reduced stability (deflagration at 199–201°C) due to the nitratoethyl group’s labile nature .

Key Insight: Electron-withdrawing nitro groups enhance thermal stability, while alkyl or nitrato substituents decrease it. The amino group in the target compound may impart intermediate stability, though direct data are absent.

Detonation Performance and Energetic Characteristics

Detonation velocity ($D$) and pressure ($P$) are critical for energetic materials. Comparisons with standard explosives are summarized below:

Compound Detonation Velocity (m/s) Detonation Pressure (GPa) Crystal Density (g/cm³)
TriNBO ~8,200 ~28.5 1.767
5-Me-TriNBO ~8,100 ~28.0 1.820
TNT 6,900 19.0 1.654
Tetryl 7,850 25.5 1.717

TriNBO and 5-Me-TriNBO surpass TNT in performance but lag behind tetryl . The methyl group in 5-Me-TriNBO marginally reduces detonation parameters compared to TriNBO but improves crystal density, suggesting a trade-off between stability and energy output .

Crystallographic and Physicochemical Properties

  • TriNBO : Orthorhombic crystal system (space group $P21212_1$), density 1.767 g/cm³ .
  • 5-Me-TriNBO: Monoclinic system (space group $P2_1/c$), higher density (1.82 g/cm³) due to methyl-induced packing efficiency .
  • Solubility : Both TriNBO and 5-Me-TriNBO exhibit low solubility in polar solvents, a trait critical for their handling as explosives .

Structural Impact: Methyl substitution enhances density but reduces symmetry, influencing reactivity and stability. Amino groups in the target compound may alter hydrogen-bonding networks, though crystallographic data are unavailable.

Biological Activity

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 954848-91-0) is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.2 g/mol
  • Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Effects : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole showed potent antibacterial activity with MIC values ranging from 16 to 64 µg/mL against multiple bacterial strains .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that 4-amino derivatives exhibited cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example:

  • Substituents at the 5 and 6 positions (as seen in this compound) are crucial for maintaining antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes or triazole derivatives. For example, refluxing 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours yields benzimidazole derivatives . Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid vs. Lewis acids) significantly impact reaction efficiency. Post-synthesis, vacuum evaporation and filtration are critical for isolating the solid product.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity and quantify impurities.
  • FTIR : To confirm functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amino group).
  • NMR (¹H/¹³C) : To validate substituent positions and molecular geometry.
  • Elemental Analysis : To confirm empirical formula (e.g., C₉H₁₀N₄O).
    Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in structural assignments .

Q. What are the key spectroscopic signatures for characterizing benzimidazole derivatives like this compound?

  • Methodological Answer : Key spectral markers include:

  • ¹H NMR : A singlet at δ 2.2–2.5 ppm for methyl groups (C5/C6), NH protons (broad, δ 8–10 ppm).
  • ¹³C NMR : Carbonyl (C=O) at ~160–170 ppm, aromatic carbons at 110–150 ppm.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 190 for C₉H₁₀N₄O) and fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound?

  • Methodological Answer : Substituents at positions 4, 5, and 6 modulate activity via:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, improving binding to biological targets.
  • Steric effects : Bulky groups (e.g., 2,4-dichlorophenoxy) may hinder interactions with enzyme active sites.
    Computational modeling (e.g., DFT at the 6-31G(d,p) level) predicts charge distribution and reactivity . Experimental validation via SAR studies (e.g., comparing IC₅₀ values of derivatives) is essential .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times).
  • Compound stability : Assess degradation under experimental conditions (e.g., pH, temperature) via HPLC-MS.
  • Off-target effects : Use knock-out models or competitive binding assays to isolate mechanisms.
    Cross-referencing computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values clarifies binding modes .

Q. How can computational chemistry predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like QSPR (Quantitative Structure-Property Relationship) models or molecular dynamics simulations predict:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Metabolic stability : Cytochrome P450 interactions via docking studies.
  • Solubility : COSMO-RS calculations estimate solubility in biological media.
    Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

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